WYE-687

Descripción general

Descripción

WYE-687 es un compuesto químico conocido por su función como inhibidor del objetivo mecanicista de la rapamicina (mTOR). Es un inhibidor competitivo de ATP que se dirige tanto a mTORC1 como a mTORC2, lo que lo convierte en un compuesto valioso en la investigación del cáncer .

Aplicaciones Científicas De Investigación

WYE-687 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización de mTOR.

Mecanismo De Acción

WYE-687 ejerce sus efectos inhibiendo la actividad de mTORC1 y mTORC2. Esta inhibición bloquea la fosforilación de los objetivos aguas abajo, como la cinasa S6 y AKT, lo que lleva a una reducción del crecimiento y la proliferación celular. El compuesto también regula a la baja la expresión de los factores inducibles por hipoxia, que son cruciales para el crecimiento y la supervivencia del tumor . Los objetivos moleculares incluyen mTORC1, mTORC2 y las vías de señalización relacionadas .

Análisis Bioquímico

Biochemical Properties

WYE-687 is an ATP-competitive, potent and selective mTOR inhibitor . It has much reduced or little potency toward other kinases . It blocks mTORC1/pS6K (T389) and mTORC2/P-AKT (S473) but no effect observed on P-AKT (T308) . Selectivity for mTOR is greater than PI3Kα (>100-fold) and PI3Kγ (>500-fold) .

Cellular Effects

This compound has been shown to inhibit survival and proliferation of established cancer cell lines, including breast, prostate, glioma, kidney, and colorectal cancer cells . It also inhibits survival of HL-60 and U937 leukemia cells in a concentration-dependent manner .

Molecular Mechanism

This compound concurrently inhibits activation of mTORC1 and mTORC2 . It decreases phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1) in a cell-free assay . It also downregulates mTORC1/2-regulated genes .

Temporal Effects in Laboratory Settings

It has been shown to reduce tumor growth in a U937 mouse xenograft model when administered at doses of 5 and 25 mg/kg .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to reduce tumor growth in a U937 mouse xenograft model when administered at doses of 5 and 25 mg/kg .

Métodos De Preparación

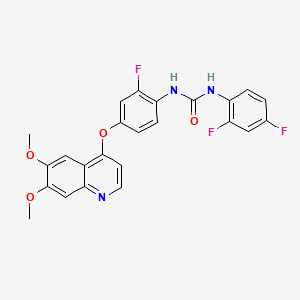

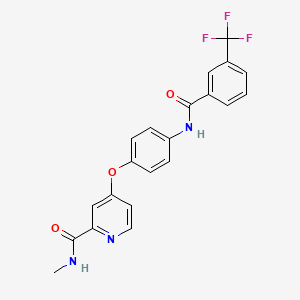

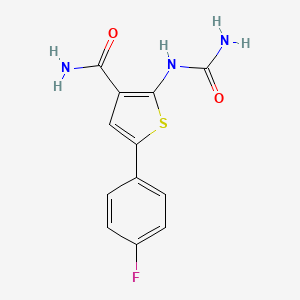

La síntesis de WYE-687 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la adición de varios grupos funcionales. La ruta sintética normalmente incluye la formación de un núcleo de pirazolo[3,4-d]pirimidina, que luego se funcionaliza con un grupo morfolina y un grupo piridin-3-ilmetil . Los métodos de producción industrial no están ampliamente documentados, pero la síntesis de laboratorio implica técnicas de síntesis orgánica estándar, incluidas reacciones de condensación y sustituciones nucleofílicas .

Análisis De Reacciones Químicas

WYE-687 sufre varias reacciones químicas, principalmente involucrando sus grupos funcionales. Puede participar en:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, aunque esta no es una vía de reacción primaria.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la estructura central.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente involucrando los grupos morfolina y piridin-3-ilmetil.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

WYE-687 es único debido a su doble inhibición de mTORC1 y mTORC2. Los compuestos similares incluyen:

Rapamicina: Inhibe principalmente mTORC1 y tiene un efecto limitado en mTORC2.

Torin 1: Otro inhibidor dual de mTORC1 y mTORC2, pero con diferentes perfiles de potencia y selectividad.

AZD8055: Un potente inhibidor de mTOR con un espectro más amplio de actividad en comparación con this compound

This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Propiedades

IUPAC Name |

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOCQQKGPJENHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649396 | |

| Record name | WYE-687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062161-90-3 | |

| Record name | WYE-687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does WYE-687 interact with its target and what are the downstream effects?

A: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2 []. By inhibiting mTORC1, this compound blocks the phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth []. Simultaneously, its inhibition of mTORC2 prevents the phosphorylation of AKT (protein kinase B) at serine 473, disrupting cell survival and proliferation signaling pathways []. This dual inhibition differentiates this compound from rapamycin and its analogs (rapalogs), which primarily target mTORC1 [].

Q2: What is the impact of this compound on renal cell carcinoma (RCC) cells?

A: In vitro studies demonstrate that this compound effectively inhibits the growth of established and primary human RCC cells by inducing caspase-dependent apoptosis []. Notably, this compound displays minimal cytotoxicity towards healthy kidney cells (HK-2 tubular epithelial cells) []. The compound achieves this effect by blocking both mTORC1 and mTORC2 activation, leading to a significant downregulation of hypoxia-inducible factor (HIF)-1α and HIF-2α, proteins implicated in RCC progression [].

Q3: Does this compound exhibit in vivo efficacy against tumors?

A: Oral administration of this compound has shown significant antitumor activity in vivo. In a mouse model of RCC, this compound effectively suppressed the growth of 786-O tumor xenografts []. The observed tumor growth suppression correlated with decreased mTORC1/2 activation and HIF-1α/2α expression within the tumor tissues []. This in vivo data supports the potential of this compound as a therapeutic agent for RCC.

Q4: Could this compound be relevant for other types of cancer?

A: Research suggests that this compound could have broader applications beyond RCC. For instance, a study explored its potential as an anti-acute myeloid leukemia (AML) agent []. While details of this particular study are limited, the investigation itself highlights the interest in exploring this compound's effects on various cancer types.

Q5: How does the dual mTORC1/2 inhibition by this compound compare to selective mTORC1 inhibition by rapalogs?

A: Unlike rapalogs, which primarily inhibit mTORC1, this compound demonstrates a distinct advantage by simultaneously blocking both mTORC1 and mTORC2 []. This dual inhibition results in a more comprehensive blockade of downstream signaling pathways crucial for cancer cell growth, survival, and angiogenesis, potentially leading to enhanced efficacy and reduced likelihood of resistance development []. This mechanistic difference makes this compound a promising candidate for further investigation and potential clinical development as a novel anti-cancer therapy.

Q6: How does this compound impact ovarian cell function?

A: In vitro studies on porcine ovarian granulosa cells demonstrated that this compound, through its dual inhibition of mTORC1 and mTORC2, inhibits the release of progesterone and testosterone without affecting cell proliferation or apoptosis when administered alone []. Interestingly, when co-administered with follicle-stimulating hormone (FSH), this compound exhibited complex interactions, inverting FSH's effects on proliferation and apoptosis while promoting FSH-induced progesterone release []. These findings highlight the potential role of mTOR in mediating hormonal regulation of ovarian function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

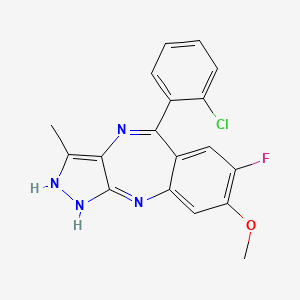

![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)

![1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1684530.png)